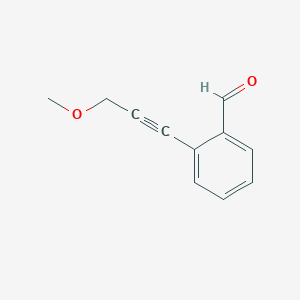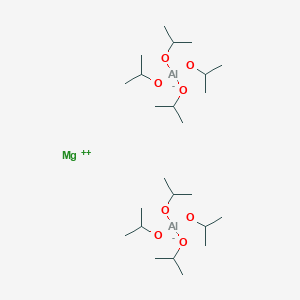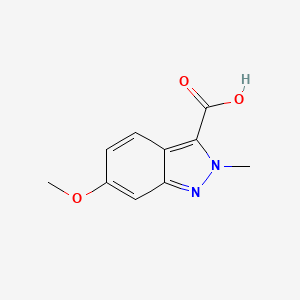
6-methoxy-2-methyl-2H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-2-methyl-2H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a methoxy group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-methyl-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitrobenzoic acid with methoxyamine, followed by cyclization using a reducing agent such as iron powder in acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to minimize byproducts and ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-methoxy-2-methyl-2H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Iron powder in acetic acid or catalytic hydrogenation.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-methyl-2H-indazole-3-carboxylic acid.
Reduction: Formation of 2-methyl-2H-indazole-3-carboxylic acid.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-methoxy-2-methyl-2H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its structural similarity to other bioactive indazole derivatives.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-methoxy-2-methyl-2H-indazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other indazole derivatives. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate its exact mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-2H-indazole-3-carboxylic acid: Lacks the methoxy group at the 6th position.
6-hydroxy-2-methyl-2H-indazole-3-carboxylic acid: Contains a hydroxyl group instead of a methoxy group at the 6th position.
2-methyl-1H-indazole-3-carboxylic acid: Differs in the position of the nitrogen atom in the indazole ring.
Uniqueness
6-methoxy-2-methyl-2H-indazole-3-carboxylic acid is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor for the synthesis of novel compounds.
Propiedades
Número CAS |
1150618-49-7 |
|---|---|
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
6-methoxy-2-methylindazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-12-9(10(13)14)7-4-3-6(15-2)5-8(7)11-12/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
SDAIJPHWYJMLMV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C2C=CC(=CC2=N1)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


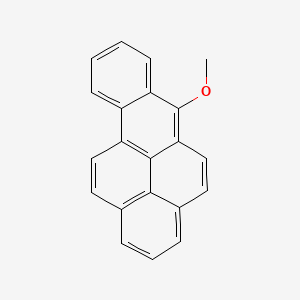
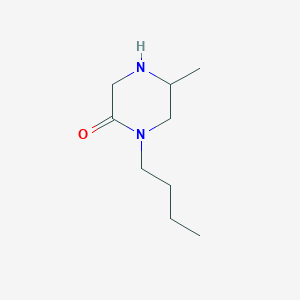
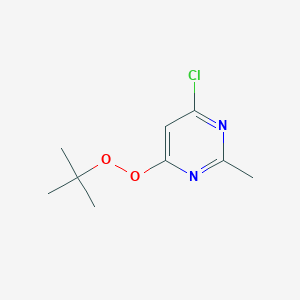
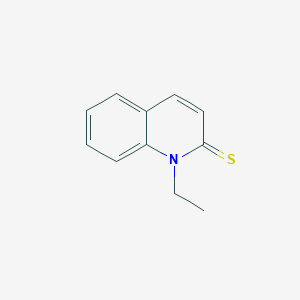
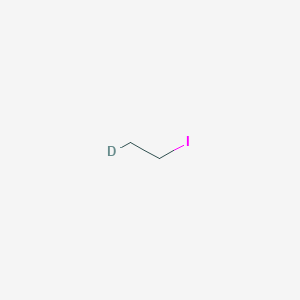
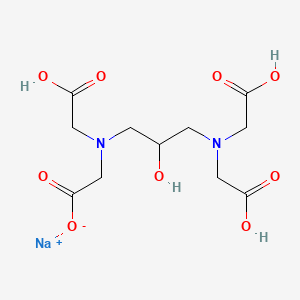
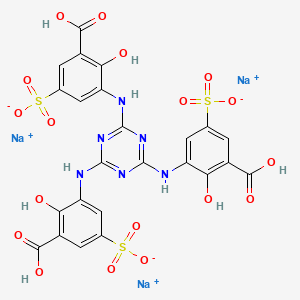
![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
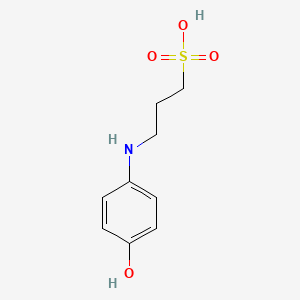
![Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-](/img/structure/B13757781.png)
